

Pemigatinib ocular toxicity retinopathy monitoring and management

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Pemigatinib Ocular Toxicity: Monitoring & Management FAQ

Q1: What is the primary ocular toxicity associated with pemigatinib? The primary ocular toxicity is **Retinal Pigment Epithelial Detachment (RPED)** due to serous retinopathy and accumulation of **subretinal fluid (SRF)** [1] [2]. This is considered a class effect of Fibroblast Growth Factor Receptor (FGFR) inhibitors [3] [4]. The presence of FGFR receptors in the retinal pigment epithelium (RPE) makes it susceptible to this adverse effect, potentially through disruption of RPE pump function [3] [1].

Q2: What are the clinical presentation and visual significance?

- **Presentation:** Often **asymptomatic**; SRF may be discovered incidentally on routine optical coherence tomography (OCT) monitoring [5] [1]. When symptoms occur, they can include mild blurring of vision, visual floaters, or photopsia [2].
- **Visual Acuity:** Typically remains excellent or shows no significant correlation with SRF presence [5] [3] [1]. One case series reported patients maintaining 20/20 visual acuity despite multifocal SRF [3].
- **Key Feature:** SRF accumulation and resolution often correlate with treatment cycles, appearing during "on-cycle" days and resolving during "off-cycle" days [5] [1].

Q3: What is the recommended monitoring protocol? Adherence to the prescribed monitoring schedule is critical for detecting asymptomatic cases. The following protocol is based on the manufacturer's recommendations and clinical practice [2]:

Table: Recommended Ophthalmic Monitoring Schedule

Timing	Action
Prior to Initiation	Comprehensive ophthalmological examination, including OCT [2].
During Treatment	OCT every 2 months for the first 6 months [2].
Long-Term	OCT every 3 months after the first 6 months [2].
Onset of Visual Symptoms	Urgent ophthalmologic evaluation; follow-up every 3 weeks until resolution or drug discontinuation [2].

Q4: How is pemigatinib-induced retinopathy managed? Management is guided by the presence and severity of symptoms, not merely the presence of SRF.

Table: Management Guidelines Based on Symptoms

Clinical Scenario	Recommended Action
Asymptomatic Patient	Continue pemigatinib at current dose [5] [2]. Continue scheduled monitoring.
Symptomatic Onset or Worsening	Withhold pemigatinib and refer for urgent ophthalmologic evaluation [2].
Upon Resolution/Improvement	Consider resuming pemigatinib at the same or a reduced dose once symptoms improve [2].
Persistent or Severe Symptoms	Permanently discontinue pemigatinib [2].

Evidence shows SRF is reversible upon therapy discontinuation, often resolving within days [3] [4]. In clinical trials, only a small percentage of patients required dose interruption (3.1%) or reduction (1.3%) due to RPED [2].

Experimental & Clinical Data Summary

For research and protocol development, here is a summary of key quantitative data and clinical characteristics.

Table: Summary of Clinical Data on **Pemigatinib** Ocular Toxicity

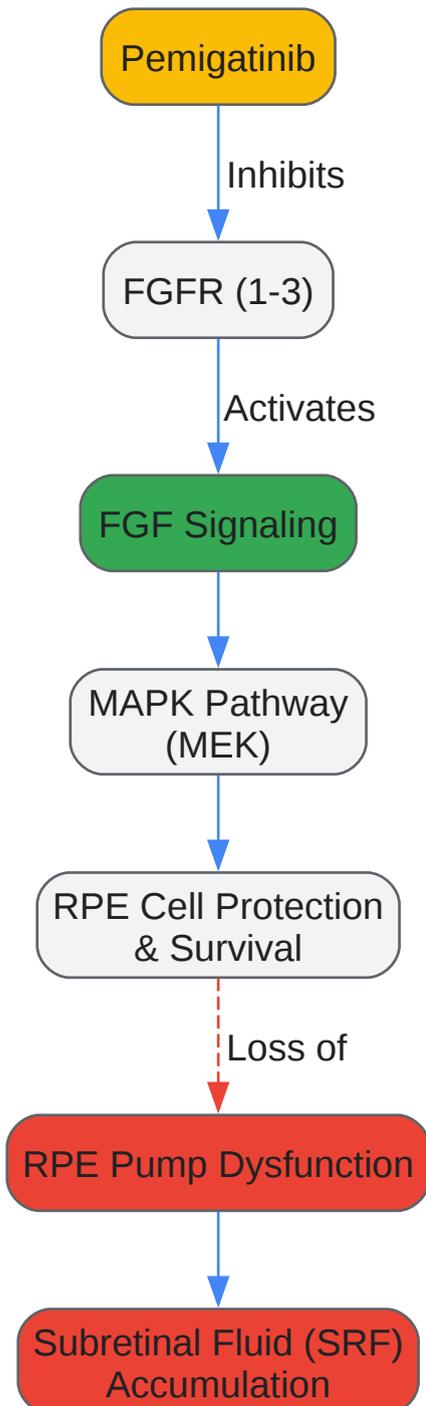
Parameter	Reported Incidence / Finding	Source / Context
Incidence of RPED	11% of patients (n=635)	Across clinical trials [2]
Grade 3-4 RPED	1.3% of patients	Across clinical trials [2]
Median Time to Onset	56 days (RPED) [2]; 8 days (Hyperphosphatemia) [2]	From clinical trials
Dose Modifications	Interruption: 3.1%; Reduction: 1.3%; Discontinuation: 0.2%	Due to RPED in clinical trials [2]
Resolution	76% of cases improved or resolved with dose modification [2]; Complete resolution after discontinuation [3] [4]	Clinical trial and case report data
Other Common Ocular AE	Dry eye (31% of patients) [2]	Across clinical trials

Imaging Findings & Experimental Observation Protocol Case reports detail specific imaging findings that are crucial for diagnosis:

- **OCT:** Shows central and extrafoveal multifocal SRF, sometimes with thickening of the interdigitation zone [3] [4].
- **Fundus Autofluorescence (FAF):** Often shows corresponding hypoautofluorescent foci, suggesting underlying RPE pathology, while fluorescein angiography (FA) may be unremarkable [3] [4].
- **Serial Monitoring Workflow:** The on-cycle/off-cycle fluid fluctuation can be captured via a protocol of serial OCT imaging timed with the patient's **pemigatinib** dosing schedule [5] [1].

Signaling Pathway in Pemigatinib-Induced Retinopathy

The diagram below illustrates the proposed mechanism of **pemigatinib**-induced retinopathy, based on the described biological pathways.



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This mechanism is consistent with the clinical resemblance between FGFR inhibitor retinopathy and retinopathy caused by direct MEK inhibitors [3] [4] [1].

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